4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide
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Overview
Description
4-methyl-2λ6-thiapentacyclo[117113,7017,21011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2λ6-thiapentacyclo[117113,7017,21011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of pentacyclic structures and sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate: Shares similar sulfur-containing moiety but differs in overall structure and reactivity.
cis-4,7,10,13,16,19-Docosahexaenoic Acid Methyl Ester: Another complex organic compound with multiple double bonds, but lacks the pentacyclic structure.
Uniqueness
4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide is unique due to its pentacyclic structure and the presence of a sulfur atom in a high oxidation state. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
24410-16-0 |
---|---|
Molecular Formula |
C22H16O2S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide |
InChI |
InChI=1S/C22H16O2S/c1-14-11-12-16-6-3-9-18-13-17-8-2-5-15-7-4-10-19(20(15)17)25(23,24)22(14)21(16)18/h2-12H,13H2,1H3 |
InChI Key |
XRAPMVAEIYHKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC=C3CC4=CC=CC5=C4C(=CC=C5)S2(=O)=O)C=C1 |
Origin of Product |
United States |
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